7-Methoxyquinazoline
Overview
Description
7-Methoxyquinazoline is a nitrogen-containing heterocyclic compound . It is a derivative of quinazoline, a class of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of 7-Methoxyquinazoline involves several steps. For instance, one method involves a selective nucleophilic attack at C-1 of 1-bromo-3-chloropropane by the potassium salt of 4-(2-fluorophenylamino)-7-methoxyquinazolin-6-ol, which is prepared from 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate .
Molecular Structure Analysis
The molecular formula of 7-Methoxyquinazoline is C9H8N2O . It contains a total of 21 bonds, including 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ether, and 1 Pyrimidine .
Chemical Reactions Analysis
Quinazoline derivatives, including 7-Methoxyquinazoline, have been synthesized using various methods. These methods are divided into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .
Physical And Chemical Properties Analysis
7-Methoxyquinazoline has an average mass of 160.173 Da and a monoisotopic mass of 160.063660 Da . More detailed physical and chemical properties were not found in the retrieved papers.
Scientific Research Applications
Cancer Treatment and Drug Development :
- A derivative of 7-methoxyquinazoline, CUDc-101, exhibits potent inhibitory activity against HDAC, EGFR, and HER2, showing significant antiproliferative activity in various tumor cell lines. This compound is in clinical development for cancer treatment (Cai et al., 2010).
- Another study synthesized a compound that effectively inhibits the proliferation of a lung cancer cell line, indicating potential for antitumor applications (Cai et al., 2019).
- 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a promising anticancer lead, showed high antiproliferative activity and potential as a tubulin-binding tumor-vascular disrupting agent (Cui et al., 2017).
- The synthesis of various 7-methoxyquinazoline derivatives demonstrated their potential as novel tubulin inhibitors, which are crucial in cancer therapy (Jiang et al., 2019).
Radioactive Imaging for Tumor Detection :
- Novel F-18 labeled 4-aminoquinazoline derivatives, including a derivative of 7-methoxyquinazoline, were synthesized and evaluated as potential PET imaging agents for tumor detection. These compounds demonstrated promising results in biodistribution experiments (Chen et al., 2012).
Synthesis and Characterization for Pharmaceutical Applications :
- The synthesis of various 7-methoxyquinazoline derivatives was reported, with some showing potential antitumor activity in preliminary assays (Gui-ping, 2012).
- A study focusing on the synthesis of 4-(4-Bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline highlighted its role as a key intermediate for vandetanib, a drug that antagonizes VEGFR and EGFR (Rong-dong, 2011).
Safety And Hazards
properties
IUPAC Name |
7-methoxyquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-12-8-3-2-7-5-10-6-11-9(7)4-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRMMMLUWHPZAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=NC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyquinazoline | |
CAS RN |
10105-37-0 | |
Record name | 7-methoxyquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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